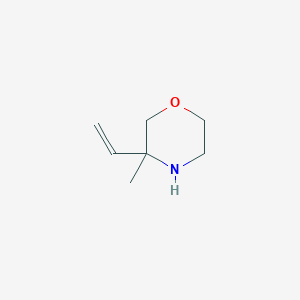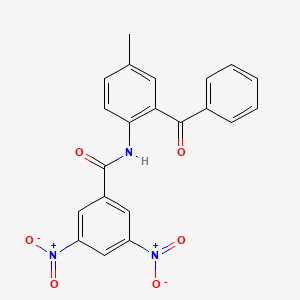
3-(2-Fluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Fluorophenyl)propionic acid” is a related compound that has been described as a white to cream-colored powder . It is used in scientific research and has a molecular formula of C9H8FO2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a related compound, “3-anisaldehyde thiosemicarbazone”, was characterized using NMR (1H, 13C) and IR spectroscopy .Chemical Reactions Analysis
The cyclization of several 3-(2-fluorophenyl)-propanols to the corresponding chroman occurs in nitromethane–acetone solution at 80 °C when either the hexafluorophosphate or tetrafluoroborate salt of the (η5-ethyltetramethylcyclopentadienyl)(η6-benzene)rhodium(III) cation is used as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a related compound, “3-Chloro-2-fluorophenylboronic acid”, is described as a solid with a melting point of 223 °C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
3-(2-Fluorophenyl)-1,2,4-oxadiazole exhibits promising potential in medicinal chemistry. Researchers have explored its derivatives as potential drug candidates due to their ability to interact with biological targets. Key areas include:
- Anticancer Agents : Some derivatives have shown cytotoxic activity against cancer cells .
- Anti-inflammatory Drugs : The compound’s anti-inflammatory properties make it interesting for drug development .
Agrochemicals and Plant Growth Regulators
Indole derivatives, including 3-(2-fluorophenyl)-1,2,4-oxadiazole, play a role in plant growth regulation. Specifically:
- Plant Hormones : Indole-3-acetic acid (IAA), a derivative of indole, acts as a plant hormone. It influences growth, development, and responses to environmental cues. The compound may have similar effects .
Materials Science and Organic Electronics
Fluorinated compounds find applications in materials science:
Mécanisme D'action
While the mechanism of action for “3-(2-Fluorophenyl)-1,2,4-oxadiazole” is not available, a related compound, Ataluren, is thought to make ribosomes less sensitive to premature stop codons (an effect referred to as “read-through”) by promoting insertion of certain near-cognate tRNA at the site of nonsense codons .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-4-2-1-3-6(7)8-10-5-12-11-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBRZWKBUBMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)



![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2525641.png)





![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)